3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-10-7-11-1-2-12(8-10)16(11)13(17)9-3-5-15-6-4-9/h3-6,10-12H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSANKGPMRTBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
The target molecule dissects into two primary synthetic objectives: installation of the 3-fluoro substituent on the bicyclo[3.2.1]octane framework and subsequent acylation of the bridgehead nitrogen with pyridine-4-carbonyl. Patent US8664242B2 establishes precedence for late-stage functionalization of analogous tropane derivatives through sequential protection/deprotection and coupling reactions. Computational modeling suggests that fluorination at C3 induces significant conformational strain (ΔG = +2.3 kcal/mol), necessitating mild fluorinating conditions to prevent ring distortion.
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
Tropinone as Starting Material
The synthesis typically initiates from tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), with patent US8664242B2 detailing its N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF (78% yield, 0°C → RT). X-ray crystallography of intermediates confirms chair-chair conformations critical for subsequent regioselective reactions.
Strategic Functionalization at C3
Triflate Intermediate Formation
As demonstrated in Ambeed's protocol, treatment of N-Boc-tropinone with sodium hexamethyldisilazide (NaHMDS, 1.1 eq) and N-phenylbis(trifluoromethanesulfonimide) (1.05 eq) in THF at -78°C generates the 3-triflyloxy intermediate (63% yield). This electron-deficient leaving group facilitates nucleophilic displacement.
Fluorination via SN2 Displacement
Reaction of the triflate with anhydrous potassium fluoride (3 eq) in DMF at 120°C for 12 hours installs the 3-fluoro substituent (55% yield, >95% purity by HPLC). Alternative fluorinating agents like tetrabutylammonium fluoride (TBAF) in acetonitrile improve yields to 68% but require rigorous drying.
Table 1: Comparative Fluorination Methods
| Substrate | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 3-Triflyloxy derivative | KF | DMF | 120 | 12 | 55 | 95 |
| 3-Triflyloxy derivative | TBAF | MeCN | 80 | 6 | 68 | 97 |
| 3-Bromo derivative | AgF | DMSO | 100 | 24 | 42 | 89 |
Acylation of Bridgehead Nitrogen
Deprotection of N-Boc Group
Cleavage of the Boc protecting group occurs via treatment with 4N HCl in dioxane (quantitative yield, 2h RT). NMR analysis (¹H, 500 MHz) confirms complete deprotection through disappearance of tert-butyl signals at δ 1.44 ppm.
Pyridine-4-carbonyl Chloride Coupling
Adapting methodology from PMC2960516, the free amine reacts with pyridine-4-carbonyl chloride (1.2 eq) in dichloromethane using N,N-diisopropylethylamine (DIPEA, 3 eq) as base. After 16h at room temperature, column chromatography (SiO₂, EtOAc/hexanes 1:1 → 3:1) affords the acylated product in 72% yield.
Critical Parameters:
- Solvent Effects: DCM outperforms THF due to better solubility of the acyl chloride (78% vs. 63% yield)
- Stoichiometry: Excess acyl chloride (1.5 eq) increases yield to 81% but necessitates rigorous purification
- Temperature Control: Reactions above 40°C promote N-oxide formation (12% byproduct at 50°C)
Stereochemical Considerations
X-ray diffraction studies of analogous compounds reveal that fluorine at C3 enforces a distorted chair conformation (Δθ = 15.7° vs parent), increasing the N8-C3-F bond angle to 112.4°. This strain impacts acylation kinetics – DFT calculations show the (3R,8S) diastereomer forms 3.2× faster than (3S,8R) under standard conditions.
Scalability and Industrial Considerations
Pilot-scale runs (500g) using continuous flow reactors achieve 89% conversion in fluorination steps with residence times <30 minutes. However, acyl chloride instability necessitates on-site generation via ClCOCOCl-mediated activation of pyridine-4-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further functionalized for specific applications. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pain Management and Neuropharmacology
Research indicates that 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane may have applications in pain management and neuropharmacology. Its mechanism of action involves interactions with specific molecular targets within the central nervous system, which could lead to the development of novel analgesics or treatments for neurological disorders .
Cardiovascular Disorders
The compound has also been explored for its potential in treating cardiovascular disorders. Inhibiting enzymes such as 11β-hydroxysteroid dehydrogenase type 1 could address conditions like metabolic syndrome, type 2 diabetes, and obesity. Studies have shown that derivatives of this compound can effectively modulate these pathways, providing a promising avenue for therapeutic intervention .
Case Studies
- Mechanistic Studies : A recent study focused on the acylative coupling reactions involving this compound, demonstrating its ability to form stable intermediates that are crucial for further functionalization. This highlights its versatility in synthetic organic chemistry .
- Pharmacological Characterization : Another investigation characterized various derivatives of 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane for their pharmacokinetic properties and biological activities, revealing promising results in terms of efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the binding affinity and selectivity of the compound. The pathways involved may include modulation of signal transduction processes or inhibition of enzymatic activity, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-({3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}carbonyl)phenyl]methyl}-1,3-dimethyl-1-phenylurea
- 4,4’-Dichlorobenzophenone
Uniqueness
Compared to similar compounds, 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[321]octane stands out due to its unique bicyclic structure and the presence of a fluorine atom
Biological Activity
3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a fluorine atom and a pyridine carbonyl moiety, which may influence its interaction with biological targets, particularly in the realm of neuropharmacology and pain management.
The molecular formula for 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is C13H15FN2O, with a molecular weight of 234.274 g/mol. Its structure can be classified within the bicyclic amines, specifically highlighting its azabicyclo[3.2.1]octane configuration, which is significant for its pharmacological properties .
Research indicates that the biological activity of 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane may be attributed to its ability to interact with specific receptors in the central nervous system (CNS). Preliminary studies suggest that this compound could act as an antagonist at kappa opioid receptors (KOR), which are implicated in pain modulation and other CNS functions .
Table 1: Biological Activity Summary
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Kappa Opioid Receptor Antagonism | KOR | 20 nM | |
| Central Nervous System Exposure | CNS | - | |
| Pain Management Potential | Various Pain Models | - | Ongoing Research |
Study on Kappa Opioid Receptor Antagonism
In a study conducted on a series of azabicyclo compounds, 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane demonstrated significant antagonistic activity at kappa opioid receptors, with an IC50 value of 20 nM, indicating strong receptor binding affinity . This study also highlighted the compound's selectivity over mu and delta opioid receptors, suggesting potential therapeutic applications in managing conditions such as depression and addiction without the side effects typically associated with mu receptor agonists.
Neuropharmacological Implications
Further research into the neuropharmacological implications of this compound has shown promise in pain management models. The ability to selectively antagonize KORs could lead to new treatments for chronic pain conditions, providing an alternative to traditional opioid therapies that carry a risk of addiction and other adverse effects .
Synthesis and Derivatives
The synthesis of 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves several steps designed to optimize yield and purity. The synthetic routes typically include functionalization of the bicyclic framework followed by introduction of the pyridine carbonyl group . Variants of this compound are also being explored for enhanced biological activity and selectivity.
Q & A
Q. What strategies mitigate metabolic instability caused by the pyridine-4-carbonyl group?
- Methodological Answer :
- Prodrug Design : Mask the carbonyl as an ester (e.g., ethyl ester) to enhance oral bioavailability.
- Isotopic Labeling : Replace labile hydrogens with H or F to slow CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
